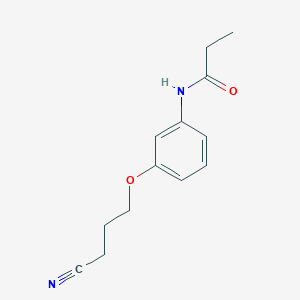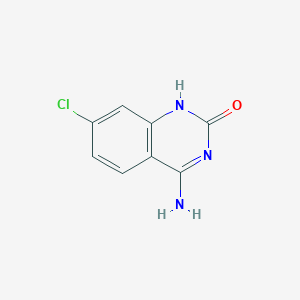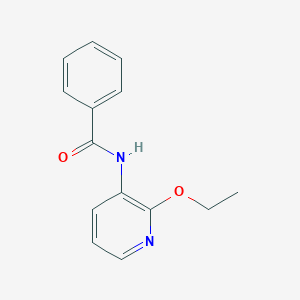
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a trimethylsilyl group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of the imidazole ring, followed by the introduction of the trimethylsilyl group and the amine group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Medicine: Its unique structure could be explored for potential therapeutic applications, including drug development and delivery systems.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity. The trimethylsilyl group may influence the compound’s solubility and stability, while the amine group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanamine, 3-(trimethoxysilyl): This compound has a similar structure but with a trimethoxysilyl group instead of a trimethylsilyl group.
2-methyl-1-propanamine: Another related compound with a different substitution pattern on the amine group.
Uniqueness
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine is unique due to its combination of an imidazole ring, a trimethylsilyl group, and an amine group. This combination imparts specific chemical and physical properties that can be leveraged for various applications, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H25N3OSi |
|---|---|
Peso molecular |
255.43 g/mol |
Nombre IUPAC |
1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]propan-1-amine |
InChI |
InChI=1S/C12H25N3OSi/c1-5-11(13)12-8-15(9-14-12)10-16-6-7-17(2,3)4/h8-9,11H,5-7,10,13H2,1-4H3 |
Clave InChI |
QEBHLBHXKVXYSC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN(C=N1)COCC[Si](C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
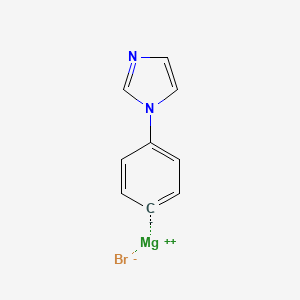
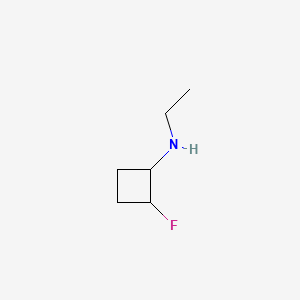
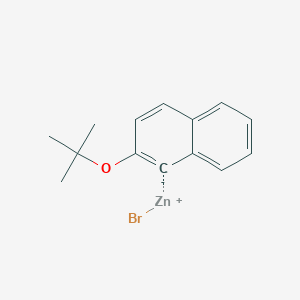
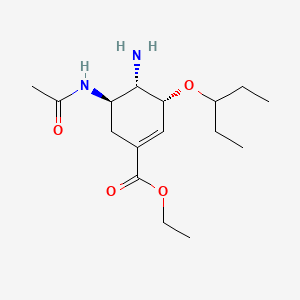
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
